

A Head-to-Head Comparison of CCT241533 and AZD7762 for CHK2 Inhibition

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Compound of Interest

Compound Name: CCT241533

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A Comprehensive Guide for Researchers in Oncology and Drug Discovery

This guide provides a detailed, data-driven comparison of two prominent checkpoint kinase inhibitors, **CCT241533** and AZD7762, with a focus on their activity against Checkpoint Kinase 2 (CHK2). This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences between these two molecules to inform their research and development efforts.

Introduction

Checkpoint Kinase 2 (CHK2) is a critical serine/threonine kinase that functions as a tumor suppressor by integrating DNA damage signals, primarily from the ATM kinase, to orchestrate cell cycle arrest, DNA repair, and apoptosis.^{[1][2]} Its role in maintaining genomic integrity has made it an attractive target for cancer therapy. The inhibition of CHK2, particularly in p53-deficient tumors, can enhance the efficacy of DNA-damaging agents by preventing cell cycle arrest and promoting mitotic catastrophe. This guide compares **CCT241533**, a highly selective CHK2 inhibitor, with AZD7762, a dual inhibitor of CHK1 and CHK2.

At a Glance: Key Quantitative Data

The following tables summarize the key quantitative parameters of **CCT241533** and AZD7762 based on available experimental data.

Table 1: In Vitro Potency and Selectivity

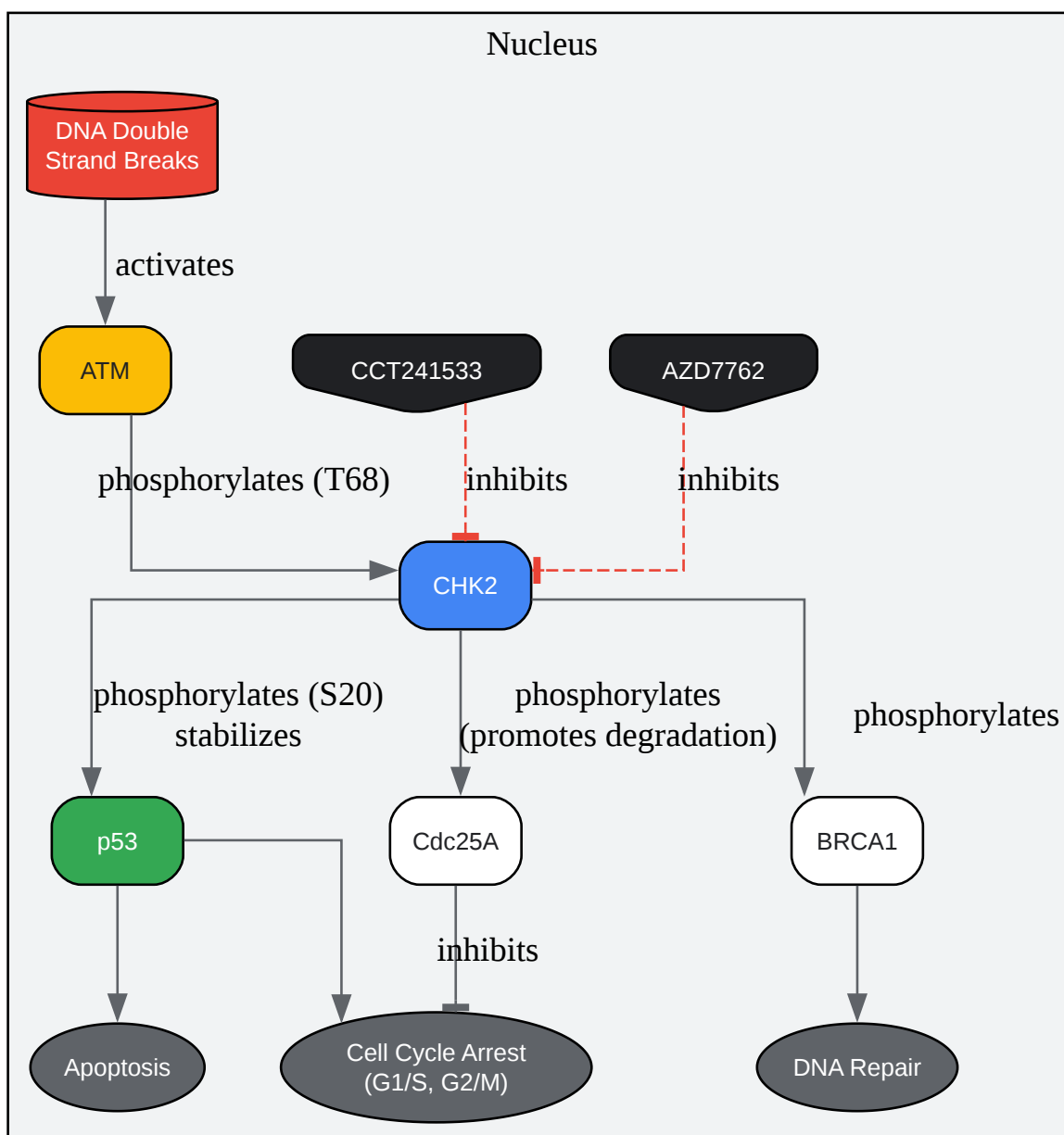
| Parameter | CCT241533 | AZD7762 |
|-------------------------|-----------------------|----------------------------|
| CHK2 IC50 | 3 nM[1][3] | < 10 nM[4] |
| CHK1 IC50 | 245 nM[1] | 5 nM[4] |
| Selectivity (CHK1/CHK2) | ~82-fold | ~0.5-fold (dual inhibitor) |
| Mechanism of Action | ATP-competitive[1][3] | ATP-competitive |

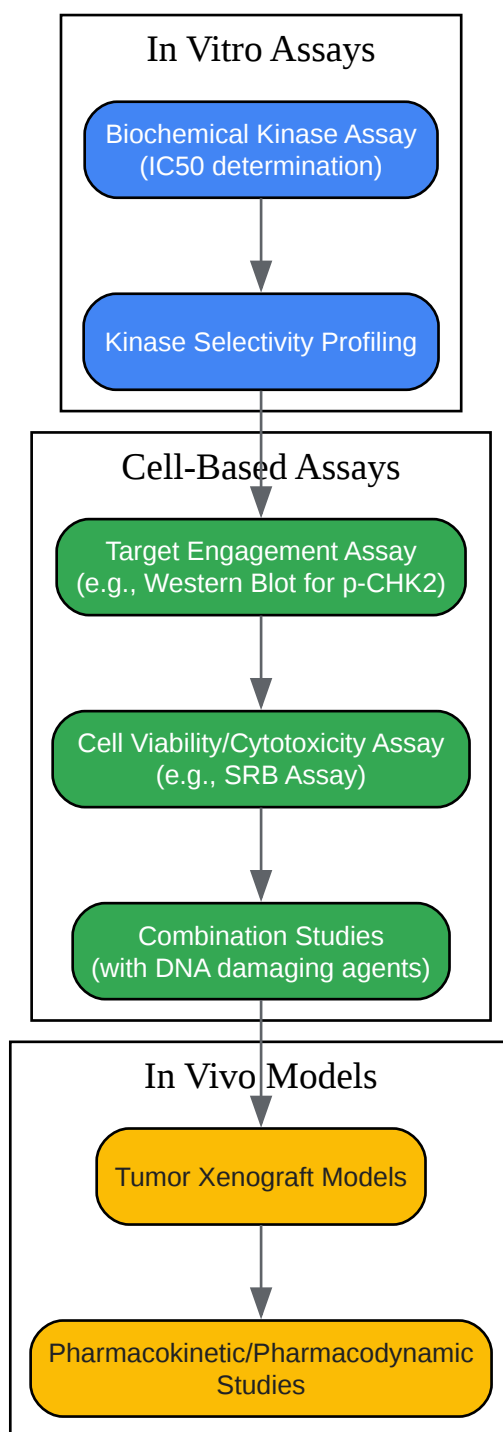
Table 2: Cellular Activity

| Parameter | CCT241533 | AZD7762 |
|--------------------------------|---|---|
| Cellular Target Inhibition | Inhibition of CHK2 autophosphorylation (S516)[1][3] | Inhibition of CHK1 autophosphorylation (S296), stabilization of Cdc25A[4] |
| Growth Inhibitory GI50 (HT-29) | 1.7 µM[3] | Data not available |
| Growth Inhibitory GI50 (HeLa) | 2.2 µM[3] | Data not available |
| Growth Inhibitory GI50 (MCF-7) | 5.1 µM[3] | Data not available |
| Combination Therapy Effect | Potentiates cytotoxicity of PARP inhibitors[5] | Sensitizes cancer cells to radiation and gemcitabine[4] |

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the process of inhibitor evaluation, the following diagrams are provided.





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